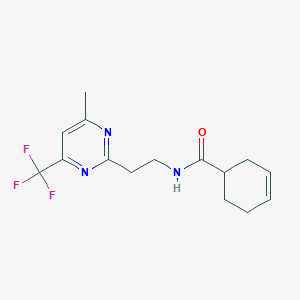

Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate” are not well-documented in the available literature .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature. It has a melting point of 120-124 degrees Celsius. .科学的研究の応用

Synthesis of Macrolides and Other Compounds

Oxazoles, such as Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate, are used as masked forms of activated carboxylic acids. They form triamides upon reaction with singlet oxygen, which can undergo selective nucleophilic attack for the synthesis of macrolides, including recifeiolide and curvularin. This demonstrates the utility of oxazoles in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).

Coordination Chemistry and Asymmetric Synthesis

4,5-Dihydro-1,3-oxazole ligands, related to the structure of interest, are extensively used in coordination chemistry, particularly as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. Their versatility, straightforward synthesis, and the ability to modulate chiral centers near donor atoms highlight their importance in creating complex chiral molecules (Gómez, Muller, & Rocamora, 1999).

Fluorescent Probes and Photophysical Studies

Derivatives of oxazole-4-carboxylate have been investigated for their photophysical properties, demonstrating high fluorescence quantum yields and moderate solvent sensitivity. These properties make them suitable candidates for use as fluorescent probes in various scientific studies, including their incorporation into peptides for probing biological systems (Ferreira et al., 2010).

Gold Catalysis

Gold catalysis has been utilized for the mild condition synthesis of oxazoles from propargylcarboxamides, showcasing the efficiency of gold compounds in facilitating organic transformations. The process highlights the potential of using gold catalysis for the direct and catalytic access to alkylidene oxazolines and oxazoles, important intermediates in organic synthesis (Hashmi et al., 2004).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-methyl-3-oxo-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-7-5(8)3-4(11-7)6(9)10-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMQZLBHCRFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(O1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B2888213.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carbohydrazide](/img/structure/B2888215.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888216.png)

![Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2888226.png)

![6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888227.png)

![([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B2888228.png)

![5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2888229.png)